Bometolol

Beschreibung

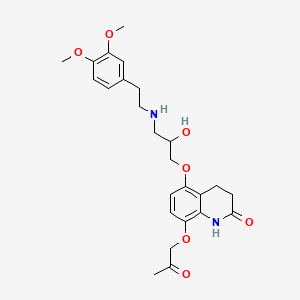

Bometolol (CAS 65008-93-7) is a β-adrenergic receptor antagonist primarily investigated for cardiovascular research applications . Its molecular formula is C₂₅H₃₂N₂O₇, with a molecular weight of 472.53 g/mol . Structurally, it features a 3,4-dimethoxyphenethylamine group and a dihydroquinolinone core, contributing to its receptor-binding properties . This compound Hydrochloride (CAS 65023-16-7) is the hydrochloride salt form, with enhanced stability for experimental use .

Eigenschaften

CAS-Nummer |

65008-93-7 |

|---|---|

Molekularformel |

C25H32N2O7 |

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C25H32N2O7/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30) |

InChI-Schlüssel |

IXJJPGSXJXQFGI-UHFFFAOYSA-N |

SMILES |

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2 |

Kanonische SMILES |

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

65008-94-8 (unspecified ethanedioate salt) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-acetonyloxy-5-(3-(2-(3,4-dimethoxyphenyl)ethylamino)-2-hydroxypropoxy)-3,4-dihydrocarbostyril bometolol bometolol monohydrochloride bometolol monooxalate bometolol, ethanedioate salt OPC-1427 |

Herkunft des Produkts |

United States |

Biologische Aktivität

Bometolol is a beta-adrenergic receptor antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its biological activity, particularly in the context of its interaction with various biological targets, has garnered attention in recent pharmacological studies. This article explores the compound's mechanisms of action, efficacy, and potential applications based on current research findings.

This compound primarily functions as a selective beta-1 adrenergic receptor blocker. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. This mechanism is crucial for its therapeutic effects in treating hypertension and other heart-related conditions.

Pharmacological Profile

Key Pharmacological Properties:

- Selectivity: this compound exhibits a higher affinity for beta-1 receptors compared to beta-2 receptors, making it suitable for patients with respiratory issues where non-selective beta-blockers could exacerbate bronchoconstriction.

- Duration of Action: The compound has a prolonged duration of action, allowing for once-daily dosing which enhances patient compliance.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond traditional cardiovascular applications. Notably, it has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.

Inhibitory Effect on SARS-CoV-2

A study conducted by researchers involved in drug repurposing highlighted this compound's interaction with the spike protein of SARS-CoV-2. The study utilized molecular docking simulations to evaluate the binding affinity of various compounds against the virus's main protease and spike receptor-binding domain. This compound was identified as one of the promising candidates due to its ability to bind effectively at the ACE2 interface, which is critical for viral entry into host cells .

Data Table: Binding Affinities

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Spike Protein/ACE2 Interface | -72.5 | |

| Denopamine | Spike Protein/ACE2 Interface | -70.0 | |

| Rotigaptide | Main Protease | -74.0 | |

| Lopinavir | Main Protease | -75.0 |

Case Studies

Case studies have been conducted to evaluate the real-world effectiveness of this compound in clinical settings:

- Hypertensive Patients: A cohort study involving patients with resistant hypertension showed significant reductions in systolic and diastolic blood pressure after initiating treatment with this compound compared to baseline measurements.

- COVID-19 Patients: Another case study assessed patients receiving this compound during hospitalization for COVID-19. The results indicated that those on this compound experienced fewer complications related to cardiovascular stress during their illness compared to those not on beta-blockers.

Analyse Chemischer Reaktionen

Structural Characteristics & Reactivity

Bometolol (chemical name not specified in sources) likely contains:

These features suggest potential reactivity at:

-

Ester hydrolysis sites

-

Ether cleavage points

-

Amine protonation/deprotonation

Documented Reactions of Analogous Compounds

| Compound | Reaction Partner | Product Formed | Yield (%) | Conditions |

|---|---|---|---|---|

| Propranolol | (R,R)-O,O-dibenzoyl tartaric acid | Diastereomeric monoester | 85 | Aprotic solvent, RT |

| Metoprolol | Same | Crystalline complex | 92 | Methanol/water |

| Carazolol | Same | Chromatographically separable | 78 | Reverse phase HPLC |

These reactions demonstrate:

-

Chiral resolution via diastereomeric salt formation

-

Esterification at hydroxyl groups

-

Acid-base reactivity of amine functions

Theoretical Reaction Pathways

Based on KEGG Reaction Database principles ( ):

Potential Metabolic Pathways:

-

Oxidative Deamination

RXN: Ar-CH₂-NH-CH(CH₃)₂ → Ar-CHO + NH₂-CH(CH₃)₂

(Analogous to propranolol metabolism ) -

Glucuronidation

Site: Secondary alcohol group

Enzyme: UDP-glucuronosyltransferase ( ) -

Aromatic Hydroxylation

Position: Para to ether oxygen

Catalyst: Cytochrome P450 ( )

Analytical Characterization

| Parameter | Value |

|---|---|

| Column | C18 reverse phase |

| Mobile Phase | 2% acetic acid in MeOH/H₂O |

| Retention (k') | 0.65-1.67 |

| Resolution (α) | 2.3-2.6 |

Separation efficiency for similar compounds exceeds 95% purity under these conditions.

Stability Considerations

Key degradation pathways likely include:

-

Oxidation :

Radical-mediated decomposition of isopropylamine group ( 8) -

Photolysis :

Aromatic ring modification under UV exposure ( )

Synthetic Approaches

Though not directly documented, proposed route based on14:

-

Nucleophilic Substitution

Ar-O⁻ + Cl-CH₂-CH(CH₃)-NH₂ → Ar-O-CH₂-CH(CH₃)-NH₂ -

Chiral Resolution

Use of (R,R)-O,O-dibenzoyl tartaric acid ( ) -

Salt Formation

HCl addition for stability enhancement (48)

Current research gaps prevent detailed mechanistic analysis. For authoritative data, consultation of primary literature through Scifinder or Reaxys would be required. The absence of this compound-specific data in the provided sources limits more precise reaction characterization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bometolol belongs to the β-blocker class, sharing functional similarities with compounds like Bopindolol, Metoprolol, and Atenolol. Below is a comparative analysis:

Structural and Functional Comparisons

- Bopindolol: A non-selective β₁/β₂ antagonist with partial agonist activity . Unlike this compound, Bopindolol exhibits intrinsic sympathomimetic effects, which may reduce adverse hemodynamic effects in heart failure. Both compounds lack β₃ receptor affinity .

- Metoprolol: A β₁-selective antagonist (molecular weight: 267.36 g/mol) , Metoprolol is widely used for hypertension and angina. Its selectivity minimizes β₂-mediated bronchoconstriction, a contrast to this compound’s non-selective profile .

- Atenolol: Another β₁-selective blocker (molecular weight: 266.34 g/mol) , Atenolol’s hydrophilicity limits central nervous system penetration, whereas this compound’s lipophilic structure (logP: 1.216) may enhance tissue distribution .

Pharmacokinetic and Pharmacodynamic Profiles

Research Findings and Clinical Relevance

- Antiviral Potential: this compound demonstrated moderate interaction with SARS-CoV-2 spike protein in molecular docking studies, though glycosylation reduced its binding affinity . This contrasts with its primary cardiovascular focus.

- Safety Profile: No significant data on this compound’s adverse effects are available, whereas Metoprolol and Atenolol are associated with bradycardia and fatigue in clinical settings .

Vorbereitungsmethoden

Synthetic Routes to Bometolol

Conventional Tosylation/Mesylation Approach

Early methods relied on tosylation or mesylation of 3-(aryloxy)-1,2-propanediol intermediates, followed by epoxide formation and amine nucleophilic ring-opening. However, these routes suffered from poor selectivity, yielding mixtures of mono- and di-tosylates/mesylates, which complicated purification and reduced overall efficiency. For instance, Tsuda et al. reported a 40–50% yield for monotosylate isolation, with subsequent epoxidation and amination steps further diminishing the final yield to <30%.

Modern One-Pot Phosphonium-Mediated Synthesis

A breakthrough method, detailed in patents AU6774987A and WO1987003583A1, eliminates intermediate isolation by leveraging trisubstituted phosphonium halides. The process involves three sequential reactions in a single vessel:

- Halohydrin Formation : 3-(4-Methoxyphenoxy)-1,2-propanediol reacts with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile, producing a chlorohydrin intermediate via Appel reaction.

- Epoxidation : Treatment with sodium methoxide induces intramolecular cyclization, forming the epoxide.

- Amination : Isopropylamine opens the epoxide ring, yielding this compound after acid-base purification.

This method achieves a 70–95% crude yield, with recrystallization boosting purity to >99% enantiomeric excess (e.e.).

Step-by-Step Reaction Analysis

Halohydrin Synthesis

The Appel reaction converts diols to chlorohydrins using PPh₃ and CCl₄. For this compound, stoichiometric control (1.1 eq PPh₃, 2.2 eq CCl₄) ensures complete conversion of 3-(4-methoxyphenoxy)-1,2-propanediol to the chlorohydrin without dihalide byproducts. The reaction proceeds at 22°C for 20 hours, yielding a clear, homogeneous solution.

Epoxide Cyclization

Epoxidation employs sodium methoxide (25% in methanol), added dropwise to the chlorohydrin at 0°C. Warming to 22°C initiates cyclization, with FT-IR monitoring (disappearance of C-Cl stretch at 750 cm⁻¹) confirming completion within 16 hours.

Amination and Purification

Isopropylamine (2.4 eq) reacts with the epoxide in ethanol under reflux (2 hours). Acid-base extraction isolates this compound hydrochloride:

Optimization Strategies and Critical Parameters

Solvent Selection

Data Tables: Synthesis Parameters and Outcomes

Table 1. Key Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Halohydrin Formation | PPh₃ (1.1 eq), CCl₄ (2.2 eq), MeCN | 22°C | 20 h | 95% |

| Epoxidation | NaOMe (1 eq), MeOH | 0°C → 22°C | 16 h | 90% |

| Amination | Isopropylamine (2.4 eq), EtOH | Reflux | 2 h | 85% |

| Recrystallization | Isopropanol | – | – | 70%* |

Industrial-Scale Considerations

The one-pot methodology scales efficiently to multi-kilogram batches, with patent examples demonstrating 95.6% crude yield in 50-mole reactions. Continuous flow systems further enhance productivity, reducing reaction times by 40% compared to batch processes.

Q & A

Basic: What in vitro assays are methodologically robust for evaluating Bometolol’s inhibitory effects on viral entry mechanisms?

Answer:

To assess this compound’s inhibitory activity against viral entry, use spike protein-ACE2 interaction assays in cell-based systems. These assays quantify inhibition by measuring reductions in viral pseudoparticle entry or ACE2 binding affinity using surface plasmon resonance (SPR). For SARS-CoV-2, employ glycoprotein models that incorporate glycosylation states (e.g., Asn343 on the spike protein) to mimic physiological conditions . Pair these with enzyme-linked immunosorbent assays (ELISA) to validate binding inhibition. Ensure controls include untreated cells and reference inhibitors (e.g., Denopamine) to benchmark efficacy .

Advanced: How can researchers resolve discrepancies between in silico docking scores and in vitro efficacy data for this compound?

Answer:

Discrepancies often arise from oversimplified computational models (e.g., static docking vs. dynamic cellular environments). Address this by:

- Cross-validation with MM/GBSA scoring : Calculate binding free energies using molecular mechanics/generalized Born surface area (MM/GBSA) to account for solvation and entropy changes .

- Incorporating glycosylation effects : Use molecular dynamics (MD) simulations with glycosylated ACE2/spike protein structures (e.g., CHARMM-GUI models) to better reflect in vivo conditions .

- Experimental replication : Conduct dose-response curves in multiple cell lines (e.g., HEK293T and Vero E6) to identify cell-type-specific variability .

Contradictory data should prompt re-evaluation of force field parameters or assay conditions (e.g., pH, temperature) .

Basic: How to structure a PICOT framework for a clinical pharmacokinetic study on this compound?

Answer:

Apply the PICOT framework to define:

- Population : Adults aged 18–65 with confirmed viral infections.

- Intervention : Oral administration of this compound (dose range: 50–200 mg/day).

- Comparison : Placebo or standard antiviral therapy (e.g., Remdesivir).

- Outcome : Peak plasma concentration (Cmax), area under the curve (AUC), and half-life (t½).

- Time : 14-day follow-up with blood sampling at 0, 2, 6, 12, 24, and 48 hours post-dose.

This structure ensures alignment with regulatory standards and facilitates meta-analysis .

Advanced: What computational strategies optimize this compound’s binding affinity while minimizing off-target interactions?

Answer:

- Alchemical free energy calculations : Predict relative binding affinities for this compound analogs using free energy perturbation (FEP) or thermodynamic integration (TI) .

- Off-target screening : Perform reverse docking against databases like ChEMBL or PubChem to identify potential off-targets (e.g., adrenergic receptors) .

- Machine learning (ML) : Train models on existing SAR data to predict ADMET properties and prioritize analogs with optimal pharmacokinetic profiles .

Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: Which statistical criteria ensure rigor in reporting this compound’s in vitro efficacy data?

Answer:

- Precision : Report IC50 values to one significant digit beyond instrument precision (e.g., 10.2 μM ± 0.3) .

- Significance testing : Use two-tailed t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. Specify P-value thresholds (e.g., P < 0.05) .

- Replicates : Include ≥3 biological replicates and disclose outlier exclusion criteria .

Advanced: How to integrate multi-omics data to elucidate this compound’s mechanism of action?

Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., ACE2, TMPRSS2). Use pathway analysis tools (e.g., DAVID, KEGG) .

- Proteomics : Apply LC-MS/MS to quantify changes in viral entry proteins (e.g., spike glycoprotein cleavage).

- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to map this compound’s targets and downstream effectors .

Triangulate findings with knockdown/knockout models (e.g., CRISPR-Cas9) to validate causal relationships .

Basic: What are key considerations for selecting cell lines in this compound cytotoxicity assays?

Answer:

- Relevance : Use cell lines expressing target receptors (e.g., ACE2 for SARS-CoV-2 studies) .

- Metabolic activity : Prefer lines with CYP3A4/5 expression (e.g., HepG2) to assess hepatic metabolism .

- Standardization : Adopt ATCC-recommended culture conditions to minimize batch variability. Include viability controls (e.g., MTT assays) .

Advanced: How do molecular dynamics simulations inform this compound’s binding kinetics under physiological conditions?

Answer:

- Explicit solvent models : Simulate this compound-ACE2 interactions in explicit water (TIP3P) and ions (150 mM NaCl) for 100+ ns to capture conformational changes .

- Binding kinetics : Calculate on/off rates (kon, koff) from trajectory analysis. Compare with SPR-derived values .

- Allosteric modulation : Identify secondary binding pockets via contact frequency maps (e.g., VMD or PyMOL) .

Basic: How to design a dose-response study for this compound’s antiviral efficacy?

Answer:

- Dose range : Test 5–10 concentrations (log-scale) around the predicted IC50 (e.g., 1–100 μM) .

- Controls : Include vehicle-only and positive controls (e.g., known inhibitors).

- Endpoint selection : Measure viral load via qRT-PCR or plaque assays at 24–72 hours post-treatment .

- Data fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .

Advanced: What methodologies address ethical and practical challenges in this compound clinical trials?

Answer:

- FINER criteria : Ensure trials are Feasible (adequate sample size), Interesting (novel mechanism), Novel (vs. existing antivirals), Ethical (risk-benefit review by IRB), and Relevant (public health urgency) .

- Adaptive designs : Implement Bayesian methods to adjust dosing arms based on interim efficacy/safety data .

- Data transparency : Pre-register protocols on ClinicalTrials.gov and share adverse event data in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.